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Compound of Interest

Compound Name: 3-Methoxy-phenylthioacetic acid

Cat. No.: B184835 Get Quote

An In-depth Technical Guide to 3-Methoxy-
phenylthioacetic Acid
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical

properties of 3-Methoxy-phenylthioacetic acid (CAS No. 3996-32-5). Designed for

researchers, scientists, and professionals in drug development, this document delves into the

compound's structural identity, physicochemical characteristics, spectroscopic signature, and

fundamental reactivity. Furthermore, it offers detailed, field-tested experimental protocols for

the validation of these properties, emphasizing the causality behind methodological choices to

ensure scientific integrity. The guide aims to serve as an essential resource, bridging

theoretical knowledge with practical laboratory application.

Introduction
3-Methoxy-phenylthioacetic acid is a sulfur-containing aromatic carboxylic acid. Its molecular

architecture, which combines a methoxy-substituted phenyl ring, a thioether linkage, and a

carboxylic acid moiety, makes it a compound of interest in synthetic organic chemistry. The

presence of multiple functional groups provides diverse reaction sites, positioning it as a

versatile intermediate for the synthesis of more complex molecules, particularly in the

exploration of novel therapeutic agents. Understanding its fundamental properties is a critical

first step in harnessing its synthetic potential and ensuring reproducible outcomes in research
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and development settings. This guide provides that foundational knowledge, grounded in

verifiable data and robust experimental methodology.

Chemical Identity and Structure
The unique reactivity and physical behavior of a compound are dictated by its structure. 3-
Methoxy-phenylthioacetic acid is identified by the Chemical Abstracts Service (CAS) number

3996-32-5.[1][2] Its molecular formula is C9H10O3S, corresponding to a formula weight of

198.24 g/mol .[1][2]

Synonyms: 2-(m-Methoxyphenylthio)acetic acid, S-(3-Methoxyphenyl)thioglycollic acid, 2-[(3-

METHOXYPHENYL)SULFANYL]ACETIC ACID.[1]

The structural arrangement, depicted below, is key to interpreting its spectral data and

predicting its chemical behavior.

Caption: Chemical structure of 3-Methoxy-phenylthioacetic acid.

Physicochemical Properties
The physicochemical properties of a compound are paramount for its handling, formulation,

and application in experimental settings. The data presented here are derived from supplier

technical sheets and predictive models.
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Property Value Source

CAS Number 3996-32-5 [1]

Molecular Formula C9H10O3S [1]

Molecular Weight 198.24 g/mol [1]

Appearance White to off-white solid [1]

Melting Point 64 °C [1]

Boiling Point 351.4 ± 27.0 °C (Predicted) [1]

Density 1.28 ± 0.1 g/cm³ (Predicted) [1]

pKa 3.56 ± 0.10 (Predicted) [1]

Storage 2-8°C, under nitrogen [1]

Insight: The predicted pKa of ~3.56 suggests that 3-Methoxy-phenylthioacetic acid is a

moderately strong organic acid, comparable to other phenylthioacetic acids. This acidity is

primarily due to the electron-withdrawing nature of the adjacent sulfur atom and the resonance

stabilization of the carboxylate anion. Its solid state at room temperature and recommended

storage conditions indicate a need for controlled environments to prevent degradation.

Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.

The following are expected characteristics based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by a

singlet for the methoxy (-OCH₃) protons around 3.8 ppm. The methylene (-SCH₂-) protons

would likely appear as a singlet around 3.6 ppm. The aromatic protons on the phenyl ring

would present as a complex multiplet pattern between 6.7 and 7.3 ppm. The acidic proton of

the carboxylic acid (-COOH) would be a broad singlet, typically downfield (>10 ppm), and its

position can be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the

carboxylic acid carbonyl carbon (~175 ppm), aromatic carbons (110-160 ppm), the methoxy
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carbon (~55 ppm), and the methylene carbon (~35 ppm).

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch

from the carboxylic acid, typically centered around 3000 cm⁻¹. A sharp, strong C=O

(carbonyl) stretch will be prominent around 1700 cm⁻¹. C-O stretching from the ether and

carboxylic acid will appear in the 1300-1000 cm⁻¹ region, and C-H stretching from the

aromatic and aliphatic groups will be just below 3000 cm⁻¹.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion

peak (M⁺) would be observed at m/z = 198. Key fragmentation patterns would likely involve

the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the C-S bond.

Reactivity and Stability
Acidity: As indicated by its pKa, the carboxylic acid proton is readily abstracted by bases to

form the corresponding carboxylate salt. This is the most common reaction pathway.

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl) by

reacting with the corresponding alcohol under acidic conditions (e.g., Fischer esterification).

Thioether Oxidation: The sulfur atom is susceptible to oxidation, potentially forming a

sulfoxide or sulfone with appropriate oxidizing agents. This provides a handle for further

functionalization.

Stability and Storage: The compound should be stored in a cool, dry place, ideally under an

inert atmosphere like nitrogen, to prevent oxidative degradation and hydrolysis.[1] Its

classification as a skin and eye irritant necessitates careful handling with appropriate

personal protective equipment (PPE).

Experimental Protocols
To ensure the integrity of research, it is crucial to validate the properties of key reagents. The

following protocols are designed as self-validating systems for characterizing 3-Methoxy-
phenylthioacetic acid.

Protocol: Melting Point Determination
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Objective: To accurately determine the melting point range of a sample, which serves as a

primary indicator of purity.

Causality: A pure crystalline solid exhibits a sharp, well-defined melting point. Impurities disrupt

the crystal lattice, typically causing a depression and broadening of the melting range. This

protocol uses a calibrated digital apparatus for precision.

Methodology:

Calibration: Verify the accuracy of the digital melting point apparatus using a certified

standard with a known melting point close to that of the analyte (e.g., Benzoic Acid, M.P. 122

°C).

Sample Preparation: Place a small, dry amount of 3-Methoxy-phenylthioacetic acid on a

clean watch glass. Finely crush the solid into a powder.

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small

amount (2-3 mm height) of the sample into the closed end.

Measurement: Place the capillary in the apparatus. Set a heating ramp rate of 1-2 °C per

minute.

Observation: Record the temperature at which the first drop of liquid appears (onset) and the

temperature at which the last solid particle melts (clear point). This range is the melting point.

Validation: A sharp range (e.g., 63-65 °C) indicates high purity. A broad or depressed range

suggests the presence of impurities or solvent.

Caption: Workflow for Melting Point Determination.

Protocol: Solubility Assessment
Objective: To qualitatively determine the solubility of the compound in common laboratory

solvents.

Causality: Solubility is governed by the "like dissolves like" principle. The polarity of the solute

must be matched with the solvent. This compound has both polar (carboxylic acid, ether) and

non-polar (phenyl ring) features, suggesting varied solubility.
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Methodology:

Solvent Selection: Prepare vials containing 1 mL each of various solvents (e.g., Water,

Methanol, Ethanol, Dichloromethane, Hexane).

Sample Addition: Add approximately 10 mg of 3-Methoxy-phenylthioacetic acid to each

vial.

Observation (Room Temp): Cap and vortex each vial for 30 seconds. Observe and record if

the solid dissolves completely ("Soluble"), partially ("Partially Soluble"), or not at all

("Insoluble").

Observation (Heated): Gently warm the vials that did not show complete solubility. Record

any changes.

Data Interpretation:

Expected Solubility: Soluble in polar organic solvents like methanol and dichloromethane.

Slightly soluble in water, with solubility increasing upon deprotonation with a base (e.g.,

NaOH solution). Insoluble in non-polar solvents like hexane.

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion
3-Methoxy-phenylthioacetic acid is a valuable chemical intermediate with well-defined

physicochemical properties. Its acidic nature, combined with the thioether and methoxy

functionalities, provides a platform for diverse synthetic transformations. The data and

protocols outlined in this guide offer a robust framework for researchers to confidently identify,

handle, and utilize this compound in their work. Adherence to these rigorous validation

methods is essential for ensuring the reproducibility and success of complex scientific

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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methoxy-phenylthioacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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